2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-ethynylbenzaldehyde with substituted o-phenylenediamines in ethanol . This method is environmentally friendly and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of metal catalysts to facilitate the cyclization process. For instance, the use of palladium or copper catalysts can significantly enhance the efficiency of the reaction . Additionally, the reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-malarial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable structure and vibrant color.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effect. For example, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Benzimidazo[2,1-a]isoquinoline: A closely related compound with similar structural features.
2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-one: Another related compound with potential biological activities.
Uniqueness
2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique combination of a hydroxyphenyl group and an isoquinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-15-10-2-1-9-14(15)19-17(21)12-7-3-5-11-6-4-8-13(16(11)12)18(19)22/h1-10,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBIYUMROKYMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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